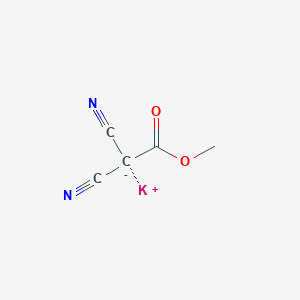![molecular formula C13H21NO6 B1413473 2-((Tert-butoxycarbonyl)amino)-2-(5,8-dioxaspiro[3.4]octan-2-yl)acetic acid CAS No. 2097952-96-8](/img/structure/B1413473.png)
2-((Tert-butoxycarbonyl)amino)-2-(5,8-dioxaspiro[3.4]octan-2-yl)acetic acid
Vue d'ensemble
Description
2-((Tert-butoxycarbonyl)amino)-2-(5,8-dioxaspiro[3.4]octan-2-yl)acetic acid (TBCAA) is an organic compound belonging to the class of carboxylic acids. It is a derivative of aspartic acid and has a molecular weight of 284.37 g/mol. TBCAA is a chiral molecule and is used in a variety of scientific research applications. It is often used in the synthesis of peptides and proteins, as well as in the development of new drugs and pharmaceuticals.
Applications De Recherche Scientifique
Synthesis and Characterization
- Boc-OASUD in Amino Acid Protection : A new reagent, Boc-OASUD, has been developed for preparing N-Boc-amino acids, a process critical for peptide synthesis. This reagent offers advantages in terms of stability and purity compared to traditional methods (Rao et al., 2017).
- Tert-Butyloxycarbonyl Group Quantification : A method for cleaving the tert-butyloxycarbonyl group from N-blocked amino acids and peptides was established, enhancing the precision in analyzing these compounds (Ehrlich-Rogozinski, 1974).
Advanced Synthesis Techniques
- Building Block for Polyketides Synthesis : This compound has been utilized in the transformation and reduction processes for the synthesis of complex structures like arenamides, showcasing its role in creating biologically active compounds (Shklyaruck, 2015).
- N-Boc N,O-Acetal in Solid Phase Synthesis : The compound's derivatives are used in solid-phase synthesis, particularly in creating novel peptide isosteres, demonstrating its utility in innovative chemical syntheses (Groth & Meldal, 2001).
Applications in Medicinal Chemistry
- Synthesis of Biologically Active Compounds : It plays a role in the synthesis of compounds like N-cyclohexyl-3-oxo-2-arylpropanamides, highlighting its contribution to medicinal chemistry and drug development (Poor et al., 2018).
- Catalysis in Amino Acid Protection : This compound is used in N-tert-butoxycarbonylation of amines, an essential step in the synthesis of protected amino acids for peptide construction (Heydari et al., 2007).
Development of Novel Synthetic Routes
- Piperazine-2,5-diones Synthesis : Its derivatives, after deprotection, are used in microwave-assisted cyclization to produce diastereomerically pure piperazine-2,5-diones, showcasing the compound's role in developing new synthetic pathways (Nikulnikov et al., 2010).
Conformational Analysis and Peptide Mimetics
- Spirolactams as Pseudopeptides : The compound's derivatives are used to synthesize constrained surrogates for dipeptides, aiding in the understanding of peptide conformations (Fernandez et al., 2002).
- Hydrogen-Bonded Dimers in Peptide Mimetics : Its derivatives form hydrogen-bonded dimers in solutions, mimicking peptide structures and contributing to the study of peptide mimetics (Nowick et al., 2000).
Propriétés
IUPAC Name |
2-(5,8-dioxaspiro[3.4]octan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO6/c1-12(2,3)20-11(17)14-9(10(15)16)8-6-13(7-8)18-4-5-19-13/h8-9H,4-7H2,1-3H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWXLWGGRWGROP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CC2(C1)OCCO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile](/img/structure/B1413394.png)
![5,5-Dimethyl-3-[(5-methyl-2-phenylpyrazol-3-yl)amino]cyclohex-2-en-1-one](/img/structure/B1413395.png)

![(2S)-2-[(2-phenylpropyl)amino]propan-1-ol hydrochloride](/img/structure/B1413398.png)
![6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-amine trihydrochloride](/img/structure/B1413399.png)
![3-[(4-Amino-2-methylphenyl)carbamoyl]benzenesulfonyl chloride](/img/structure/B1413404.png)
![tert-butyl N-{8-aminobicyclo[3.2.1]octan-3-yl}carbamate hydrochloride](/img/structure/B1413408.png)




![2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride](/img/structure/B1413413.png)